molecular formula C21H22N4O2 B2576355 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-75-5

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2576355
CAS No.: 946355-75-5
M. Wt: 362.433
InChI Key: ZTMNSDSGZBIQIP-UHFFFAOYSA-N
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Description

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications This compound features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors, such as 2-methyl-4,6-dichloropyrimidine with isopropanol in the presence of a base like sodium hydride.

    Coupling with benzamide: The final step involves coupling the aminopyrimidine intermediate with 4-aminobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrimidine ring or the benzamide moiety.

Scientific Research Applications

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can be compared with other similar compounds, such as:

    N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide: This compound has a methoxy group instead of a hydrogen atom on the benzamide moiety, which may affect its chemical properties and biological activity.

    N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide: This compound features a cinnamamide moiety, which can influence its interactions with biological targets and its overall activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy and methyl groups on the pyrimidine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14(2)27-20-13-19(22-15(3)23-20)24-17-9-11-18(12-10-17)25-21(26)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMNSDSGZBIQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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